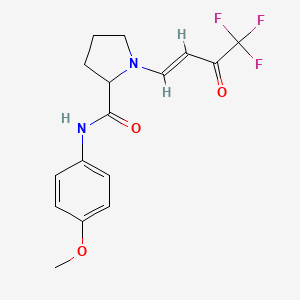

(E)-N-(4-methoxyphenyl)-1-(4,4,4-trifluoro-3-oxobut-1-en-1-yl)pyrrolidine-2-carboxamide

Description

Properties

IUPAC Name |

N-(4-methoxyphenyl)-1-[(E)-4,4,4-trifluoro-3-oxobut-1-enyl]pyrrolidine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17F3N2O3/c1-24-12-6-4-11(5-7-12)20-15(23)13-3-2-9-21(13)10-8-14(22)16(17,18)19/h4-8,10,13H,2-3,9H2,1H3,(H,20,23)/b10-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSITXJRPNOYZBH-CSKARUKUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)C2CCCN2C=CC(=O)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)NC(=O)C2CCCN2/C=C/C(=O)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17F3N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analog: N-(4-Ethoxyphenyl)-1-[(E)-4,4,4-Trifluoro-3-Oxo-But-1-Enyl]Pyrrolidine-2-Carboxamide

This analog ( ) replaces the 4-methoxyphenyl group with a 4-ethoxyphenyl (-OCH₂CH₃) substituent.

Hypothetical Comparative Analysis

The table below illustrates estimated physicochemical and biological properties based on structural analogs:

| Property | Target Compound (4-Methoxy) | Ethoxy Analog (4-Ethoxy) |

|---|---|---|

| Molecular Weight (g/mol) | ~360.3 | ~374.3 |

| LogP (Lipophilicity) | ~2.1 | ~2.8 |

| Aqueous Solubility (mg/mL) | ~0.15 | ~0.08 |

| Hydrogen Bond Donors | 1 | 1 |

| Hydrogen Bond Acceptors | 6 | 6 |

| Key Structural Feature | -OCH₃ (electron-donating) | -OCH₂CH₃ (bulkier, lipophilic) |

Notes: Data are theoretical estimates derived from substituent trends. LogP values calculated using fragment-based methods; solubility inferred from analog studies.

Mechanistic Implications

- Electronic Effects : The methoxy group’s electron-donating nature may enhance binding to electron-deficient targets (e.g., kinases or GPCRs) compared to ethoxy.

- Steric Considerations : Ethoxy’s larger size could hinder access to hydrophobic binding pockets, reducing potency but improving membrane permeability.

- Metabolic Stability : Trifluoromethyl groups resist oxidative metabolism, while ethoxy may undergo slower O-dealkylation than methoxy, extending half-life .

Research Findings and Methodological Considerations

- Crystallographic Validation: The E-configuration of the enone group in such compounds is often confirmed via X-ray crystallography using SHELX programs, ensuring structural accuracy .

- SAR Trends : In related pyrrolidine-carboxamide derivatives, smaller alkoxy groups (e.g., methoxy) correlate with higher target affinity but lower solubility, whereas bulkier groups (e.g., ethoxy) improve pharmacokinetics at the expense of binding .

- Thermodynamic Stability: The trifluoro-3-oxobut-1-enyl moiety stabilizes the enone conformation, reducing isomerization rates compared to non-fluorinated analogs.

Q & A

Q. What are the critical parameters for optimizing the synthesis of (E)-N-(4-methoxyphenyl)-1-(4,4,4-trifluoro-3-oxobut-1-en-1-yl)pyrrolidine-2-carboxamide?

- Methodological Answer: Synthesis optimization requires careful control of:

- Solvent polarity (e.g., ethanol, DMF) to stabilize intermediates and enhance reaction rates .

- Temperature : Elevated temperatures (70–90°C) improve cyclization efficiency but may risk decomposition of the trifluoro group .

- Catalysts : Use of palladium catalysts for cross-coupling reactions to attach the methoxyphenyl group .

- Reaction time monitoring : LC-MS or TLC to track intermediate formation and avoid over-oxidation of the enone moiety .

Q. Which spectroscopic techniques are most reliable for characterizing this compound and verifying its stereochemical configuration?

- Methodological Answer:

- NMR : ¹H/¹³C NMR to confirm the (E)-configuration of the enone group (δ 6.8–7.2 ppm for vinyl protons) and the pyrrolidine ring substitution pattern .

- HRMS : High-resolution mass spectrometry to validate molecular formula (C₁₈H₂₀F₃N₂O₃) and isotopic patterns .

- X-ray crystallography : For absolute stereochemical confirmation, though crystallization may require slow evaporation in ethyl acetate .

Q. What preliminary biological screening assays are recommended to evaluate its therapeutic potential?

- Methodological Answer:

- Enzyme inhibition assays : Test against kinases (e.g., MAPK) due to structural similarity to pyrrolidine-based kinase inhibitors .

- Cell viability assays : Use MTT or resazurin in cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity .

- Receptor binding studies : Radioligand displacement assays for GPCRs (e.g., serotonin receptors) given the methoxyphenyl group’s affinity for neurotransmitter targets .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve the compound’s bioactivity?

- Methodological Answer:

- Systematic substituent variation :

- Replace the 4-methoxyphenyl group with halogenated (e.g., 4-fluorophenyl) or electron-deficient aryl groups to modulate lipophilicity and target engagement .

- Modify the trifluoro-3-oxobut-1-en-1-yl group to a β-ketoester to evaluate metabolic stability .

- Pharmacophore mapping : Use docking simulations (e.g., AutoDock Vina) to predict interactions with targets like COX-2 or HIV protease .

- In vivo PK/PD studies : Assess oral bioavailability in rodent models after structural tweaks to reduce first-pass metabolism .

Q. What experimental strategies resolve contradictions in reported biological data (e.g., conflicting IC₅₀ values across studies)?

- Methodological Answer:

- Orthogonal assay validation : Confirm enzyme inhibition using both fluorescence-based and radiometric assays .

- Batch-to-batch purity analysis : Quantify impurities (>98% purity via HPLC) to rule out confounding effects from synthetic byproducts .

- Target engagement profiling : Use thermal shift assays or CETSA to verify direct binding to purported targets .

Q. How can computational methods guide the identification of novel biological targets for this compound?

- Methodological Answer:

- Phylogenetic profiling : Use SwissTargetPrediction to compare structural motifs with known bioactive molecules .

- Molecular dynamics simulations : Study stability of the enone-pyrrolidine core in binding pockets of under-explored targets (e.g., NLRP3 inflammasome) .

- Chemoproteomics : Employ activity-based protein profiling (ABPP) to map interactomes in disease-relevant cell lysates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.